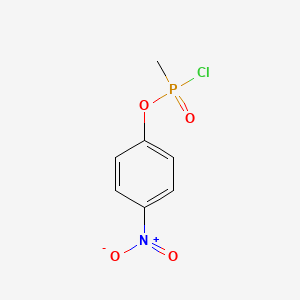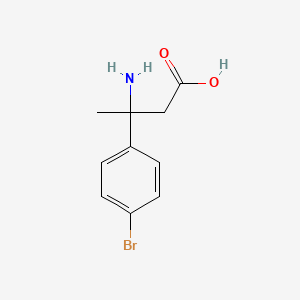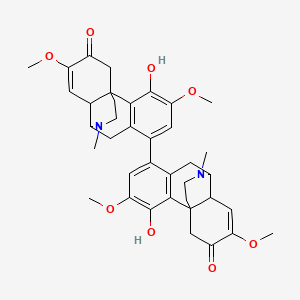![molecular formula C7H3BrCl2N2 B12094363 7-bromo-2,5-dichloro-1H-benzo[d]imidazole CAS No. 1035390-50-1](/img/structure/B12094363.png)
7-bromo-2,5-dichloro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 7-bromo-2,5-dichloro- is a heterocyclic aromatic compound that features a benzimidazole core with bromine and chlorine substituents at the 7th, 2nd, and 5th positions, respectively. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzimidazole, 7-bromo-2,5-dichloro- typically involves the condensation of 2,5-dichloroaniline with o-phenylenediamine in the presence of a brominating agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 7-bromo-2,5-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
1H-Benzimidazole, 7-bromo-2,5-dichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-benzimidazole, 7-bromo-2,5-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound without any substituents.
1H-Benzimidazole, 2-chloro-: A derivative with a chlorine substituent at the 2nd position.
1H-Benzimidazole, 5-bromo-: A derivative with a bromine substituent at the 5th position.
Uniqueness: 1H-Benzimidazole, 7-bromo-2,5-dichloro- is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
1035390-50-1 |
|---|---|
Molecular Formula |
C7H3BrCl2N2 |
Molecular Weight |
265.92 g/mol |
IUPAC Name |
4-bromo-2,6-dichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H,11,12) |
InChI Key |
NOBATVWXGQUXSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B12094291.png)
![2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12094297.png)


![N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B12094314.png)



![3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12094336.png)

![Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12094343.png)


